molecular formula C6H6F3IN2 B8808713 4-Iodo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole

4-Iodo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No. B8808713
M. Wt: 290.02 g/mol
InChI Key: YQCDQBKUWYBLEA-UHFFFAOYSA-N
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Patent
US08404861B2

Procedure details

Iodine (30 g) was dissolved in 60% sulfuric acid (fuming, 80 g), and 1,3-dimethyl-5-trifluoromethylpyrazole (13.12 g, 80 mmol) was slowly added under ice-cooling. The mixture was stirred at 0° C. for 2 hr. The reaction mixture was poured into ice water and extracted with ethyl acetate. The organic layer was washed with aqueous sodium thiosulfate and saturated brine, dried over magnesium sulfate and concentrated under reduced pressure. The obtained crude crystals were washed with hexane to give the desired compound (20 g) as crystals.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
solvent
Reaction Step One
Quantity
13.12 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[I:1]I.[CH3:3][N:4]1[C:8]([C:9]([F:12])([F:11])[F:10])=[CH:7][C:6]([CH3:13])=[N:5]1>S(=O)(=O)(O)O>[I:1][C:7]1[C:6]([CH3:13])=[N:5][N:4]([CH3:3])[C:8]=1[C:9]([F:10])([F:11])[F:12]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
II
Name
Quantity
80 g
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
13.12 g
Type
reactant
Smiles
CN1N=C(C=C1C(F)(F)F)C
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with aqueous sodium thiosulfate and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained crude crystals
WASH
Type
WASH
Details
were washed with hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC=1C(=NN(C1C(F)(F)F)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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